2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl

Catalog No.
S714884
CAS No.
240417-00-9
M.F
C26H24NP
M. Wt
381.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl

CAS Number

240417-00-9

Product Name

2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl

IUPAC Name

2-(2-diphenylphosphanylphenyl)-N,N-dimethylaniline

Molecular Formula

C26H24NP

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C26H24NP/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-20H,1-2H3

InChI Key

JGFXUYLYPITYGR-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

The exact mass of the compound 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl, commonly known as PhDavePhos, is a specialized first-generation Buchwald-type biaryl phosphine ligand. Unlike its more widely utilized dialkyl counterpart, DavePhos, PhDavePhos features diphenyl substitution on the phosphorus atom, which significantly reduces its electron-donating capability while preserving the sterically demanding biphenyl scaffold [1]. This distinct electronic profile makes it a critical procurement choice for palladium-catalyzed cross-coupling reactions—such as Suzuki-Miyaura couplings, C-H arylations, and aminations—where standard highly electron-rich ligands over-stabilize the metal center or fail to promote efficient reductive elimination in the catalytic cycle.

Substituting PhDavePhos with its direct dialkyl analog, DavePhos, or other common bulky ligands like SPhos or RuPhos, fundamentally alters the electronic dynamics of the catalytic cycle [1]. Because PhDavePhos is a significantly weaker sigma-donor, it accelerates reductive elimination and prevents the stalling of catalyst turnover often observed with highly electron-poor or easily degradable substrates. Procuring a generic, more electron-rich Buchwald ligand for these specific workflows typically results in sluggish kinetics, increased substrate degradation (such as rapid deboronation), and drastically reduced yields in sterically constrained intramolecular couplings, leading to costly process inefficiencies.

Quantitative Sigma-Donor Tuning for Synthesis Compatibility

A systematic evaluation of Buchwald-type phosphines using the Huynh Electronic Parameter (HEP) demonstrates that PhDavePhos possesses the lowest sigma-donor strength among the tested class, making it specifically suited for workflows requiring tuned synthesis compatibilities. The donor strength ranking follows RuPhos > SPhos > PCy3 > sSPhos > DavePhos > XPhos > CyJohnPhos > PPh3 > PhDavePhos. Notably, PhDavePhos is even less electron-donating than triphenylphosphine (PPh3), contrasting sharply with the highly electron-donating DavePhos[1].

Evidence DimensionSigma-donor strength (Huynh Electronic Parameter ranking)
Target Compound DataLowest donor strength (weaker than PPh3)
Comparator Or BaselineDavePhos and standard Buchwald ligands (highly electron-donating)
Quantified DifferencePhDavePhos ranks below all standard dialkylbiaryl phosphines and PPh3 in electron-donating ability
ConditionsPalladium complex HEP evaluation

Procurement of PhDavePhos is essential when a workflow requires the steric environment of a Buchwald ligand but demands a highly electron-deficient metal center to facilitate rapid reductive elimination.

Processability and Yield in Electron-Poor Suzuki Couplings

In the Suzuki-Miyaura cross-coupling of highly electron-poor polyfluorinated substrates, catalyst turnover is critical to outcompete rapid substrate deboronation and ensure processability. Under benchmark conditions, PhDavePhos achieved an 87% yield of the target polyfluorinated biphenyl, whereas DavePhos achieved only 70% due to lower catalyst turnover. Other standard bulky ligands like MePhos failed entirely (0% yield) in related fluorinated coupling trials[1].

Evidence DimensionCross-coupling yield of polyfluorinated biphenyls
Target Compound Data87% yield
Comparator Or BaselineDavePhos (70% yield)
Quantified Difference17% absolute yield improvement over the dialkyl analog
ConditionsPd-catalyzed coupling of electron-poor polyfluorinated boronic acids

For the industrial synthesis of highly fluorinated pharmaceuticals or materials, PhDavePhos minimizes costly substrate degradation by maintaining high catalytic turnover.

Precursor Suitability for Sterically Constrained C-H Arylation

During the synthesis of multiply fused phenanthroline diamides via Pd-catalyzed intramolecular C-H arylation, standard Buchwald ligands (RuPhos, t-BuXPhos, BrettPhos, SPhos) proved highly ineffective as precursors, yielding less than 10% of the desired product. In contrast, PhDavePhos delivered a remarkably improved isolated yield of 97%, outperforming even CyJohnPhos (81%) and JackiePhos (35%)[1].

Evidence DimensionIntramolecular C-H arylation yield
Target Compound Data97% yield
Comparator Or BaselineStandard Buchwald ligands like RuPhos/SPhos (<10% yield)
Quantified Difference>87% absolute yield increase over standard dialkylbiaryl ligands
ConditionsPd(OAc)2 catalyzed intramolecular C-H arylation at 110 °C

Buyers synthesizing complex, sterically hindered polycyclic scaffolds must select PhDavePhos over standard Buchwald ligands to achieve viable manufacturing yields.

Synthesis of Polyfluorinated Biaryls

PhDavePhos is a preferred ligand choice for Suzuki-Miyaura couplings involving highly electron-poor, easily deboronated polyfluorinated boronic acids. Its lower electron-donating ability accelerates reductive elimination, ensuring high catalyst turnover before substrate degradation occurs [1].

Late-Stage Intramolecular C-H Arylation

In the construction of sterically demanding fused polycyclic systems, such as phenanthroline diamides for lanthanide extraction, PhDavePhos provides near-quantitative yields where standard bulky dialkylbiaryl phosphines fail completely [2].

Fine-Tuning Reductive Elimination in Pd Catalysis

When process chemists encounter stalled catalytic cycles due to over-stabilization of the Pd(II) intermediate by electron-rich ligands, substituting DavePhos with PhDavePhos effectively tunes the electronic environment to drive the reaction forward without sacrificing the biaryl steric scaffold [3].

XLogP3

6.4

GHS Hazard Statements

Aggregated GHS information provided by 74 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl

Dates

Last modified: 08-15-2023

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